3-Pentyloctan-1-ol: The Structural Architect of Next-Gen Lipid Nanoparticles
3-Pentyloctan-1-ol: The Structural Architect of Next-Gen Lipid Nanoparticles
[1][2]
Executive Summary
3-Pentyloctan-1-ol (CAS: 1443519-63-8) is a specialized branched fatty alcohol that has emerged as a critical synthon in the development of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems.[1][2][3][4] Unlike commodity surfactants derived from standard Guerbet chemistry (typically branched at the C2 position), 3-pentyloctan-1-ol features a strategic branch at the C3 position .[1][2]
This structural nuance—shifting the steric bulk one carbon away from the headgroup linkage—dramatically alters the lipid's "cone angle" and packing parameter. In the context of mRNA therapeutics and gene editing (CRISPR/Cas9), lipids derived from this alcohol exhibit superior endosomal escape profiles compared to linear or C2-branched analogs.[2] This guide provides a deep technical analysis of its molecular architecture, synthesis, and physicochemical role in drug delivery.
Molecular Architecture & Stereochemistry[1]
Structural Topology
The molecule consists of an 8-carbon primary alcohol chain with a 5-carbon (pentyl) substituent at the third carbon.[1][2]
The C3 branching point is chiral, creating a stereocenter that influences the fluidity of the resulting lipid bilayer. While industrial preparations are often racemic, the specific spatial arrangement of the tails prevents crystallization of the lipid bilayer, maintaining the "fluid liquid-crystalline phase" required for effective cellular uptake.
Graphviz Visualization: Structural Connectivity
The following diagram illustrates the topology and the critical "kink" introduced by the C3-pentyl group.
Figure 1: Topological map of 3-Pentyloctan-1-ol showing the critical C3 branching point.
Physicochemical Profile
The properties of 3-Pentyloctan-1-ol are defined by its amphiphilic nature and steric hindrance.[1]
| Property | Value / Characteristic | Technical Note |
| Physical State | Colorless Liquid | Remains liquid < -20°C due to branching disrupting packing.[1] |
| Density | ~0.835 g/mL | Estimated based on C13 branched isomers.[1] |
| Boiling Point | ~260-270°C (atm) | High boiling point requires vacuum distillation for purification.[1][2] |
| LogP (Octanol/Water) | ~5.8 (Predicted) | Highly lipophilic; partitions exclusively into lipid bilayers.[1][2] |
| Solubility | DCM, Ethanol, Hexane | Immiscible in water.[2] |
| H-Bond Donor | 1 (Hydroxyl) | Available for esterification or etherification.[1][2] |
| H-Bond Acceptor | 1 (Hydroxyl) |
NMR Characterization Signature
For researchers synthesizing or verifying this compound, the Proton NMR (
-
3.66 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH
-OH).[1][2] - 1.53 ppm (q, 2H): C2 methylene protons.[1][2]
- 0.88 ppm (t, 6H): Terminal methyl groups of both the octyl and pentyl chains.[2]
- 1.15-1.40 ppm (m, ~17H): Bulk methylene envelope.[1][2]
Synthetic Pathways[2][6]
Unlike 2-alkyl alcohols (Guerbet alcohols) which are synthesized via self-condensation of smaller alcohols, the 3-alkyl substitution pattern requires a more directed synthesis, typically involving conjugate addition.[1][2]
Recommended Laboratory Synthesis (Conjugate Addition Route)
This protocol ensures high regioselectivity for the C3 branch.[1][2]
Step 1: Conjugate Addition
-
Reagents: Oct-2-enoic acid ester (e.g., Ethyl 2-octenoate) + Pentylmagnesium bromide (with CuI catalyst).[1][2]
-
Mechanism: The organocuprate reagent adds to the
-position (C3) of the unsaturated ester. -
Intermediate: Ethyl 3-pentyloctanoate.[1]
Step 2: Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Diisobutylaluminum hydride (DIBAL-H).[1][2] -
Process: The ester is reduced to the primary alcohol.[6]
Workflow Visualization
Figure 2: Synthetic pathway for generating 3-branched fatty alcohols.[1][2]
Applications in LNP Formulation
The primary utility of 3-Pentyloctan-1-ol is as a hydrophobic tail precursor for ionizable cationic lipids.[1]
The "Cone Shape" Hypothesis
Lipids determine the phase behavior of the nanoparticle.
-
Cylindrical Lipids (e.g., PC): Form stable bilayers (lamellar phase).[1][2]
-
Cone-Shaped Lipids (e.g., PE, Branched Ionizable Lipids): Promote Hexagonal Phase (H
) .[1][2]
The 3-pentyl branch increases the cross-sectional area of the tail relative to the headgroup. This "wedge" shape is energetically favorable for the formation of non-bilayer structures during the acidification of the endosome, facilitating the fusion of the LNP with the endosomal membrane and the release of the mRNA payload into the cytosol.
Protocol: Lipid Synthesis (Esterification)
To synthesize a lipid like Lipid-X (theoretical LNP component):
-
Dissolution: Dissolve a dicarboxylic acid linker (e.g., nonanedioic acid) in DCM.
-
Activation: Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
-
Coupling: Add 3-Pentyloctan-1-ol (2.2 equivalents).
-
Reaction: Stir at RT for 12-24 hours under Argon.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
References
-
ChemicalBook. (2025).[1][2] 3-pentyloctan-1-ol (CAS 1443519-63-8) Properties and Suppliers.[1][2][3][4] Retrieved from [1][2]
-
National Institutes of Health (NIH). (2025).[1] New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups.[1] PMC.[1] Retrieved from
-
Google Patents. (2019).[1][2] US10501416B2 - Cationic lipid for nucleic acid delivery.[1] Retrieved from [1][2]
-
Royal Society of Chemistry. (2025).[1] Structure-activity relationships of branched lipids in LNP formulations. Retrieved from [1][2]
-
Ambeed. (2026). Safety Data Sheet: 3-Pentyloctan-1-ol.[1][4] Retrieved from [1][2]
Sources
- 1. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 2. US10501416B2 - Cationic lipid - Google Patents [patents.google.com]
- 3. 110453-78-6|(S)-6-Methyloctan-1-ol|BLD Pharm [bldpharm.com]
- 4. guiding-bio.com [guiding-bio.com]
- 5. 1443519-63-8 | 3-Pentyloctan-1-ol - Capot Chemical [capotchem.com]
- 6. labinsights.nl [labinsights.nl]
